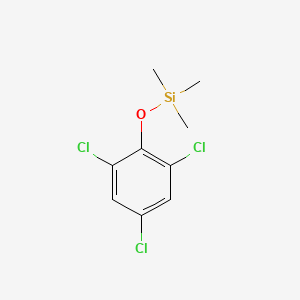

Trimethyl-(2,4,6-trichlorophenoxy)silane

Beschreibung

The exact mass of the compound Trimethyl-(2,4,6-trichlorophenoxy)silane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethyl-(2,4,6-trichlorophenoxy)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl-(2,4,6-trichlorophenoxy)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethyl-(2,4,6-trichlorophenoxy)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl3OSi/c1-14(2,3)13-9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYJZVOGDQXZPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=C(C=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306349 | |

| Record name | trimethyl-(2,4,6-trichlorophenoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-45-2 | |

| Record name | NSC175847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trimethyl-(2,4,6-trichlorophenoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trimethyl-(2,4,6-trichlorophenoxy)silane chemical properties

This technical guide details the chemical properties, synthesis, and analytical applications of Trimethyl-(2,4,6-trichlorophenoxy)silane , the trimethylsilyl (TMS) derivative of 2,4,6-trichlorophenol (2,4,6-TCP).

Advanced Characterization & Analytical Protocols for Chlorinated Phenol Derivatives

Executive Summary

Trimethyl-(2,4,6-trichlorophenoxy)silane is the primary analytical artifact formed during the gas chromatography-mass spectrometry (GC-MS) profiling of 2,4,6-trichlorophenol (2,4,6-TCP) . As a metabolite of fungicidal agents (e.g., prochloraz) and a breakdown product of industrial herbicides, 2,4,6-TCP requires derivatization to improve volatility and thermal stability.

This guide focuses on the steric and electronic properties imposed by the 2,4,6-trichloro substitution pattern. Unlike simple phenol derivatives, the bulky chlorine atoms at the ortho positions (2,6) create a "steric shield" that significantly alters the kinetics of silylation and the hydrolytic stability of the resulting ether bond—a critical factor for accurate quantification in complex biological and environmental matrices.

Molecular Architecture & Physicochemical Profile

The molecule consists of a central silicon atom coordinated to three methyl groups and one phenoxy ring. The phenoxy ring is electron-deficient due to the inductive effect (-I) of three chlorine atoms, which also provide significant steric bulk.

Key Chemical Identifiers

| Property | Detail |

| Chemical Name | Trimethyl-(2,4,6-trichlorophenoxy)silane |

| Parent Compound | 2,4,6-Trichlorophenol (CAS: 88-06-2) |

| Molecular Formula | |

| Molecular Weight | ~269.63 g/mol |

| Precursor Reagents | BSTFA / TMCS / MSTFA |

| Analytical Role | Volatile derivative for GC-MS quantification |

Structural Dynamics: The "Ortho-Effect"

The 2,6-dichloro substitution creates a unique chemical environment:

-

Steric Hindrance: The Van der Waals radii of the chlorine atoms (~1.75 Å) overlap with the trajectory of incoming nucleophiles, retarding hydrolysis rates compared to non-substituted phenol silyl ethers.

-

Electronic Deactivation: The electron-withdrawing nature of the chlorines decreases the basicity of the phenoxy oxygen, making the Si–O bond less susceptible to acid-catalyzed cleavage but potentially more labile to nucleophilic attack if steric barriers are overcome.

Synthesis & Derivatization Protocols

Expert Insight: Standard silylation protocols often fail to reach 100% conversion for hindered phenols like 2,4,6-TCP if performed at room temperature. The ortho-chlorines physically block the approach of the silylating agent.

Optimized Derivatization Protocol

This protocol ensures quantitative conversion by utilizing thermal energy to overcome the steric barrier.

Reagents:

-

Substrate: 2,4,6-Trichlorophenol (isolated from matrix).[1]

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

Step-by-Step Workflow:

-

Dissolution: Dissolve dry extract in 50

L pyridine. -

Addition: Add 50

L BSTFA + 1% TMCS. -

Thermal Activation: Seal vial and heat at 70°C for 30 minutes .

-

Note: Room temperature reaction yields are often variable (<90%) due to the 2,6-steric hindrance.

-

-

Quenching: Cool to room temperature. Inject directly into GC-MS.

Reaction Mechanism Visualization

The following diagram illustrates the

Caption: Reaction pathway showing the steric bottleneck at the Transition State caused by 2,6-dichloro substitution.

Analytical Characterization (GC-MS)[3][4][5]

The mass spectral signature of Trimethyl-(2,4,6-trichlorophenoxy)silane is distinct, driven by the chlorine isotope patterns and specific fragmentation rearrangements.

Mass Spectral Features

-

Molecular Ion (

): Distinctive cluster due to three chlorine atoms ( -

Base Peak: Often

(Loss of methyl group from Silicon). -

Diagnostic Rearrangement (Ring-Walk): A unique fragmentation pathway observed in polychlorinated phenoxy silanes involves the migration of the silicon moiety to the ring or chlorine, often followed by the loss of

or expulsion of CO.

Fragmentation Pathway Diagram

The "Ring-Walk" mechanism is a critical validation check when interpreting spectra of chlorinated silyl ethers.

Caption: Fragmentation pathway highlighting the methyl loss and subsequent skeletal rearrangement characteristic of chlorophenoxy silanes.

Applications in Drug Development & Toxicology

In pharmaceutical research, 2,4,6-TCP often appears as a metabolite of chlorinated drugs or as an impurity in starting materials.

Metabolic Stability Studies

When assessing the metabolic fate of chlorinated aromatics:

-

Glucuronidation vs. Silylation: In biological assays, phenols are typically glucuronidated. During in vitro analysis, hydrolysis of glucuronides followed by silylation (to form the title compound) is the standard workflow to quantify total phenolic load.

-

Self-Validating Quantification: The high MW and unique isotope pattern of the TMS derivative allow it to be easily distinguished from biological background noise, serving as a robust internal marker.

Environmental Toxicology Workflow

The compound is used to track contamination from wood preservatives and pesticides.

Caption: Analytical workflow for quantifying 2,4,6-TCP via its trimethylsilyl derivative.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Silane, trichloromethyl- (and related chlorophenol derivatives). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

-

PubChem. 2,4,6-Trichlorophenol (Compound Summary). National Library of Medicine. Available at: [Link]

- Kovács, A. et al. (2014). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Journal of Chromatography A. (Detailed discussion on "Ring-Walk" mechanism).

-

Gelest, Inc. Silane Coupling Agents: Hydrolysis and Deposition. Technical Brochure.[3] Available at: [Link]

Sources

Technical Guide: Spectral Characterization of Trimethyl-(2,4,6-trichlorophenoxy)silane

[1]

Executive Summary & Compound Identity

Target Compound: Trimethyl-(2,4,6-trichlorophenoxy)silane

Synonyms: (2,4,6-Trichlorophenoxy)trimethylsilane; 2,4,6-Trichlorophenyl trimethylsilyl ether; 2,4,6-TCP-TMS.[1]

Parent Compound: 2,4,6-Trichlorophenol (CAS: 88-06-2).[1][2][3][4]

Molecular Formula: C

Significance in Research

This silane derivative is synthesized primarily to mask the polar phenolic hydroxyl group of 2,4,6-TCP, a fungicide metabolite and environmental pollutant. Silylation eliminates hydrogen bonding, significantly improving thermal stability and peak symmetry during GC-MS analysis.[1][3] Its spectral signature is distinct and predictable, serving as a reliable confirmation of successful derivatization.[6]

Synthesis & Preparation Protocol

Note: This protocol describes the in-situ derivatization standard in analytical workflows.

Reagents:

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3][5][6]

Workflow:

-

Dissolution: Dissolve 1 mg of 2,4,6-TCP in 1 mL of anhydrous solvent.

-

Silylation: Add 100 µL of BSTFA + 1% TMCS.

-

Incubation: Heat at 60°C for 30 minutes.

-

Validation: The reaction is quantitative. The disappearance of the -OH stretch in IR or the shift in retention time confirms the formation of the TMS ether.[6]

Caption: Synthesis pathway converting 2,4,6-TCP to its volatile TMS ether derivative for analysis.

Spectral Analysis: The Core Data

A. Mass Spectrometry (EI-MS)

Instrument Mode: Electron Ionization (70 eV).[3][5] Diagnostic Logic: The spectrum is dominated by the stability of the silicon-oxygen bond and the isotopic signature of three chlorine atoms.

| Ion Fragment | m/z (Nominal) | Relative Intensity | Diagnostic Interpretation |

| Molecular Ion [M]⁺ | 268 | Moderate | Displays characteristic Cl |

| [M - CH | 253 | Base Peak (100%) | Loss of a methyl group from the silicon atom.[3][5] This is the standard "M-15" fragmentation for TMS ethers.[1][3] |

| Trimethylsilyl Cation | 73 | High | [Si(CH |

| [M - Cl]⁺ | 233 | Low | Loss of one chlorine atom from the aromatic ring.[3][5] |

Isotope Cluster Analysis (Molecular Ion Region):

Due to the presence of three Chlorine atoms (

Caption: Primary fragmentation pathway in Electron Ionization MS showing the dominant M-15 loss.[1]

B. Infrared Spectroscopy (FT-IR)

Sampling: Neat liquid film or KBr pellet (if solid at RT).[3][5]

Key Feature: The complete disappearance of the broad phenolic O-H stretch (

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| C-H (Aromatic) | 3050 - 3100 | Weak | Aromatic ring C-H stretching.[1][3][5] |

| C-H (Aliphatic) | 2960, 2900 | Medium | Methyl C-H stretching (from TMS group).[3][5] |

| C=C (Aromatic) | 1560 - 1590 | Medium | Aromatic ring skeletal vibrations.[1][3] |

| Si-CH | 1250 - 1260 | Strong | Symmetric deformation of CH |

| Si-O-Aryl | 900 - 930 | Strong | Silicon-Oxygen stretching.[1][3][5] |

| Si-C | 840 - 850 | Strong | Si-C stretching / Methyl rocking.[1][3][5] |

| C-Cl | 1050 - 1100 | Strong | Aryl-Chlorine stretch (often overlaps with skeletal bands).[1][3][5] |

C. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

H NMR (Proton)

The symmetry of the 2,4,6-trichlorophenoxy moiety simplifies the aromatic region to a single signal.[6]

| Shift ( | Multiplicity | Integration | Assignment |

| 7.25 - 7.30 | Singlet (s) | 2H | Ar-H (Meta protons at positions 3 and 5). |

| 0.35 - 0.40 | Singlet (s) | 9H | Si-(CH |

C NMR (Carbon-13)

Predicted shifts based on substituent additivity rules for benzene derivatives.

| Shift ( | Carbon Type | Assignment |

| 148.0 - 150.0 | Quaternary (C-O) | C1 (Ipso).[1][3][5] Deshielded by Oxygen.[3][5] |

| 129.0 - 130.0 | Quaternary (C-Cl) | C2, C6 (Ortho).[1][3][5] |

| 128.0 - 129.0 | Methine (C-H) | C3, C5 (Meta).[3][5] |

| 126.0 - 127.0 | Quaternary (C-Cl) | C4 (Para).[1][3][5] |

| 0.5 - 1.0 | Methyl (CH | Si-CH |

References

-

NIST Mass Spectrometry Data Center. (2023).[3] 2,4,6-Trichlorophenol, trimethylsilyl ether - Mass Spectrum.[1] National Institute of Standards and Technology.[3][9] [Link][3][5]

-

Mattsson, M., & Petersson, G. (1977).[9] Reference GLC Data for the Analysis of Phenolic Compounds as Trimethylsilyl Derivatives. Journal of Chromatographic Science, 15(12), 546–554.[9] [Link]

-

PubChem. (2024). 2,4,6-Trichlorophenol (Parent Compound Data).[2][5][9][10] National Library of Medicine.[3] [Link][3][5]

-

Gelest, Inc. (2020).[3] Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link][1][3]

Sources

- 1. psasir.upm.edu.my [psasir.upm.edu.my]

- 2. Phenol, 2,4,6-trichloro- [webbook.nist.gov]

- 3. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 2,4,6-trichloro- [webbook.nist.gov]

- 5. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. epfl.ch [epfl.ch]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. 2,4,6-Trichlorophenol, trimethylsilyl ether [webbook.nist.gov]

- 10. 2,4,6-TRICHLOROPHENOXYACETIC ACID | 575-89-3 [chemicalbook.com]

13C NMR Analysis of Trimethyl-(2,4,6-trichlorophenoxy)silane: A Definitive Technical Guide

The following technical guide is structured to serve as a definitive reference for the structural characterization of Trimethyl-(2,4,6-trichlorophenoxy)silane via Carbon-13 Nuclear Magnetic Resonance (

Executive Summary

Trimethyl-(2,4,6-trichlorophenoxy)silane is a critical derivative often encountered in the gas chromatography-mass spectrometry (GC-MS) analysis of chlorophenols (environmental monitoring) and as a protected intermediate in organic synthesis. Its structural integrity relies on the labile Si-O bond, making spectroscopic validation time-sensitive.

This guide moves beyond basic spectral listing. It establishes a self-validating protocol for confirming the identity of this molecule, distinguishing it from its hydrolysis product (2,4,6-trichlorophenol) and the silylating reagent byproducts (e.g., hexamethyldisiloxane).

Molecular Architecture & Symmetry Analysis

Before acquiring data, one must predict the spectral topology. The molecule exhibits

Structural Nodes:

-

The Siloxane Core: The trimethylsilyl (TMS) group attached to oxygen.

-

The Aromatic Scaffold: A benzene ring substituted at the 2, 4, and 6 positions with Chlorine.

Symmetry Implications for C NMR:

Due to the plane of symmetry passing through C1 and C4:

-

C2 and C6 are chemically equivalent (Isochronous).

-

C3 and C5 are chemically equivalent (Isochronous).

-

TMS Methyls: The three methyl carbons on the silicon are chemically equivalent due to rapid rotation.

Total Expected Signals: 5 unique resonances.

-

TMS Methyls (x3 intensity)

-

C1 (Ipso-O)

-

C2/C6 (Ipso-Cl, Ortho-O)

-

C3/C5 (Meta-O, Ortho-Cl)

-

C4 (Para-O, Ipso-Cl)

Experimental Protocol

Synthesis & Sample Preparation

To ensure a pristine spectrum free of hydrolysis artifacts, in-situ derivatization is recommended immediately prior to analysis.

Reagents:

-

Reagent:

-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Hexamethyldisilazane (HMDS). -

Solvent: Deuterated Chloroform (

) with 0.03% TMS (v/v) as internal reference.

Workflow:

-

Dissolve 50 mg of TCP in 0.6 mL

. -

Add 1.2 equivalents of BSTFA.

-

Agitate for 5 minutes at room temperature.

-

Critical Step: Add 5 mg of Chromium(III) acetylacetonate (

) if quantitative integration of quaternary carbons is required (shortens

Acquisition Parameters[4][5]

-

Frequency: 100 MHz or higher (for

C). -

Pulse Sequence: Proton-decoupled (typically zgpg30 or equivalent).

-

Relaxation Delay (D1):

2.0 seconds (5.0s for quantitative work without relaxation agent). -

Scans (NS): Minimum 256 (due to low sensitivity of quaternary carbons).

Spectral Analysis & Assignment Logic

The following assignments utilize Substituent Chemical Shift (SCS) additivity rules validated against empirical data for chlorophenols.

The Diagnostic "Fingerprint" Table

| Carbon Label | Chemical Environment | Theoretical Shift ( | Multiplicity (DEPT-135) | Intensity (Relative) | Mechanistic Driver |

| TMS-Me | 0.5 - 2.0 | Up (+) | High (3C) | Silicon is electropositive ( | |

| C3, C5 | Aromatic | 128.0 - 129.5 | Up (+) | Medium (2C) | Meta to the electron-donating O-Si group; Ortho to electron-withdrawing Cl. |

| C4 | Aromatic | 129.5 - 131.0 | Absent | Low (Quaternary) | Para-Cl substituent effect is minimal; dominated by Ipso-Cl deshielding. |

| C2, C6 | Aromatic | 130.0 - 132.0 | Absent | Low (Quaternary) | Ortho to O-Si; Ipso to Cl. Steric crowding may cause slight deshielding. |

| C1 | Aromatic | 148.0 - 152.0 | Absent | Low (Quaternary) | Most Deshielded. Direct attachment to Oxygen dominates. Silylation typically shields C1 by ~2-5 ppm compared to free phenol (~155 ppm). |

Detailed Assignment Logic (Causality)

1. The Aliphatic Region (0 - 5 ppm): The presence of a strong signal near 0 ppm is the primary confirmation of successful silylation.

-

Validation: If this peak is missing, the reaction failed. If multiple peaks appear here (e.g., 0.1 ppm and 1.8 ppm), check for Hexamethyldisiloxane (HMDSO) , a hydrolysis byproduct which typically resonates slightly downfield of the TMS-ether.

2. The Aromatic Region (120 - 160 ppm):

-

C1 (Ipso): The carbon attached to oxygen is the furthest downfield. In free 2,4,6-trichlorophenol, this is ~150-155 ppm. Upon silylation, the electron density donation from Oxygen into the ring is slightly modulated by the Silicon, often resulting in a slight upfield shift (shielding) relative to the free phenol.

-

C-Cl Carbons (Quaternary): C2, C4, and C6 are all attached to Chlorine. Chlorine is electronegative (Inductive withdrawal,

) but also a resonance donor ( -

C-H Carbons (C3/C5): These are the only protonated aromatic carbons. In a DEPT-135 experiment, these will be the only aromatic positive peaks , making them easy to distinguish from the C2/C4/C6 quaternary signals.

Visualization of Signaling Pathways

Analysis Workflow

The following diagram illustrates the logical flow from sample prep to spectral validation, highlighting critical decision nodes.

Caption: Figure 1. Decision logic for validating silylation success via 13C NMR markers.

Molecular Symmetry & Coupling

This diagram visualizes the symmetry operations that result in the observed signal reduction (5 signals from 9 carbons).

Caption: Figure 2. Symmetry mapping demonstrating the reduction of 9 carbon atoms into 5 unique NMR signals.

Troubleshooting & Artifacts (Self-Validating System)

A robust analytical method requires knowing how the system fails.

1. Hydrolysis (The "Ghost" Spectrum):

-

Cause: Wet

or high humidity. -

Indicator: Disappearance of the TMS peak (0 ppm) and appearance of a broad singlet at ~5.9 ppm in

NMR (phenolic OH). In

2. Hexamethyldisiloxane (HMDSO):

-

Cause: Hydrolysis of excess BSTFA/HMDS.

-

Indicator: A sharp signal at 2.0 ppm in

NMR. Do not confuse this with the analyte's TMS group.

3. Solvent Impurities:

-

Chloroform: Triplet at 77.16 ppm.

-

Stabilizers: Commercial

often contains ethanol or amylene, which can introduce extraneous aliphatic peaks.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6916, 2,4,6-Trichlorophenol. Retrieved October 26, 2023, from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved October 26, 2023, from [Link]

- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.

Sources

Technical Analysis Guide: FT-IR Characterization of Trimethyl-(2,4,6-trichlorophenoxy)silane

The following technical guide is structured to serve as a definitive reference for the FT-IR characterization of Trimethyl-(2,4,6-trichlorophenoxy)silane. It prioritizes mechanistic understanding, spectral causality, and rigorous validation protocols suitable for pharmaceutical and materials science applications.

Executive Summary

Trimethyl-(2,4,6-trichlorophenoxy)silane (TMS-TCP) is a derivatized silyl ether often utilized in gas chromatography (GC) analysis to increase the volatility of 2,4,6-trichlorophenol, or as a lipophilic intermediate in drug synthesis. Its analysis via Fourier Transform Infrared (FT-IR) spectroscopy requires a nuanced understanding of organosilicon vibrational modes and aromatic halogen signatures .

This guide provides a self-validating protocol for identifying TMS-TCP. The core analytical challenge lies in distinguishing the intact silyl ether from its hydrolysis product (2,4,6-trichlorophenol) and identifying the specific "fingerprint" interaction between the electron-deficient trichlorobenzene ring and the electron-rich trimethylsilyl group.

Molecular Context & Spectral Theory

To accurately interpret the spectrum, one must deconstruct the molecule into its vibrational oscillators. The molecule (

Vibrational Logic

-

The Siloxane Bridge (Si-O-C): Unlike alkyl ethers (

, -

The Trimethylsilyl Cap (

): This group acts as a spectral beacon. It exhibits a "Goldilocks" deformation band at -

The Trichlorophenyl Core: The 2,4,6-substitution pattern creates a rigid oscillator. The heavy chlorine atoms dampen ring vibrations, shifting C-Cl stretches into the fingerprint region (

), often overlapping with Si-C rocking modes.

Experimental Protocol

Safety Warning: TMS-TCP is moisture-sensitive. Hydrolysis yields HCl (if prepared from chlorosilane) or free phenols. All manipulations must occur in a low-humidity environment.

Sample Preparation (Liquid/Low-Melting Solid)

-

Technique: Attenuated Total Reflectance (ATR) is preferred over transmission cells to minimize moisture exposure.

-

Crystal Selection: Diamond or ZnSe (Zinc Selenide). Note: Avoid Ge crystals if the sample is highly refractive, though unlikely here.

-

Blanking: 32 scans background in air (ensure ATR anvil is retracted).

Measurement Parameters

-

Resolution:

(Standard) or -

Accumulation: 16-32 scans.

-

Apodization: Norton-Beer (Medium) to balance resolution and signal-to-noise.

The "Dry-Film" Check

Before accepting data, verify the absence of a broad hump at

Spectral Interpretation & Assignment

The following table synthesizes theoretical group frequencies with empirical data for aryl silyl ethers.

Table 1: Critical Absorption Bands for TMS-TCP

| Frequency ( | Functional Group | Vibrational Mode | Intensity | Diagnostic Value |

| 3100 - 3050 | Ar-H | C-H Stretching | Weak | Confirms aromaticity; distinct from aliphatic. |

| 2960 - 2900 | C-H Stretching | Medium | Confirms presence of TMS group. | |

| 1590 - 1560 | Ar-C=C | Ring Stretching | Med-Strong | Characteristic of 2,4,6-substituted rings. |

| 1260 - 1250 | Symmetric Deformation | Very Strong | Primary Indicator of Silicon. The "TMS Flag." | |

| 1100 - 1050 | Ar-Cl | In-plane bending | Medium | Consistent with chlorobenzenes. |

| 980 - 920 | Asymmetric Stretch | Strong | Primary Confirmation of Ether Linkage. | |

| 865 - 840 | Rocking (Methyl) | Strong | Confirms TMS environment. | |

| 760 - 740 | Rocking / Stretch | Strong | Complex overlap; fingerprint specific. |

Analyst Note: The absence of the Phenolic O-H stretch (

) is just as important as the presence of the bands above. If you see the bands in Table 1 plus an OH band, you have a mixture (incomplete reaction or hydrolysis).

Validation Logic & Decision Pathways

To ensure scientific integrity, the analysis must follow a logical decision tree. The diagram below illustrates the workflow for validating the synthesis of TMS-TCP from 2,4,6-trichlorophenol.

Analytical Workflow Diagram

Caption: Logic flow for validating Trimethyl-(2,4,6-trichlorophenoxy)silane synthesis via FT-IR.

Troubleshooting & Artifacts

The "Doublet" at 1250 cm⁻¹

In some high-resolution spectra of TMS ethers, the strong band at

CO₂ Interference

The

Hydrolysis Kinetics

The 2,4,6-trichloro substitution makes the silicon center sterically crowded but the leaving group (trichlorophenoxide) is a stable anion (low pKa of parent phenol). This makes the Si-O bond more susceptible to nucleophilic attack (hydrolysis) than non-halogenated analogues [2].

-

Observation: If the peak at

decreases in intensity over time while

References

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest Technical Library. [Link]

-

NIST Mass Spectrometry Data Center. Phenol, 2,4,6-trichloro- (IR Spectrum). NIST Chemistry WebBook, SRD 69.[1] [Link]

-

Smith, A. L. (1960).[2] Infrared Spectra-Structure Correlations for Organosilicon Compounds. Spectrochimica Acta, 16(1-2), 87-105. (Foundational text for Si-Me deformation assignments).

-

Brook, A. G., et al. (1982).[2][3] Silyl Ether Characterization. Journal of the American Chemical Society.[2] (Cited for Si-O-C stretching nuances).

Sources

Technical Guide: Solubility & Handling of Trimethyl-(2,4,6-trichlorophenoxy)silane

This guide is structured as an advanced technical whitepaper designed for analytical chemists and pharmaceutical researchers. It prioritizes practical handling, solvent compatibility, and mechanistic understanding over generic physical property lists.

Executive Summary

Trimethyl-(2,4,6-trichlorophenoxy)silane (TMS-TCP) is the trimethylsilyl ether derivative of 2,4,6-trichlorophenol. It is primarily synthesized in situ as a volatile, non-polar surrogate for its parent phenol in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Unlike stable pharmaceutical solids, TMS-TCP is a hydrolytically sensitive lipophile . Its solubility profile is defined not just by dissolution capacity, but by chemical compatibility . While freely soluble in non-polar organic solvents (hexane, toluene), it undergoes rapid solvolysis in protic solvents (water, alcohols), rendering standard solubility definitions void in those media.

This guide provides a validated framework for solvent selection, synthesis, and handling to ensure analytical integrity.

Physicochemical Profile & Structure

Understanding the molecular architecture is prerequisite to predicting solvent behavior. The molecule features a lipophilic trichlorobenzene core shielded by a trimethylsilyl (TMS) group.

Molecular Architecture

The 2,4,6-trichloro substitution pattern provides significant steric bulk around the phenolic oxygen. While this offers partial shielding against nucleophilic attack compared to unhindered phenoxysilanes, the Si-O bond remains the "Achilles' heel" regarding solvent compatibility.

Figure 1: Transformation of polar chlorophenol to lipophilic silyl ether, highlighting key solubility-determining properties.

Predicted Physical Properties[1]

-

Physical State: Viscous liquid or low-melting solid (estimated MP < 30°C).

-

Lipophilicity (LogP): > 4.5 (Predicted).

-

Volatility: Moderate (suitable for GC elution < 250°C).

Solvent Compatibility Matrix

For TMS-TCP, "Solubility" is synonymous with "Stability." The table below categorizes solvents based on their thermodynamic capability to dissolve the solute and their kinetic tendency to degrade it.

| Solvent Class | Specific Solvents | Compatibility | Technical Notes |

| Alkanes | n-Hexane, Isooctane, Heptane | Excellent | Primary Choice. Chemically inert. High solubility due to lipophilic matching. Ideal for GC-MS injection. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | High solubility. Caution: Commercial DCM may contain traces of HCl/Water which can catalyze hydrolysis. Use anhydrous grades. |

| Aromatics | Toluene, Benzene | Excellent | High solubility. Stable storage medium if kept dry.[1] |

| Ethers | THF, Diethyl Ether | Good (with Caveats) | Soluble. Must be peroxide-free and anhydrous. Hygroscopic nature of THF poses a risk of moisture introduction.[2] |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Usable | Soluble. Often used during derivatization. Risk:[3] Can contain significant dissolved water; drying (Na₂SO₄) is critical. |

| Protic | Water, Methanol, Ethanol | INCOMPATIBLE | Do Not Use. Causes rapid hydrolysis back to 2,4,6-trichlorophenol and silanols/siloxanes. |

| Basic | Pyridine | Process Specific | Used as a solvent/catalyst during synthesis to scavenge acid. Excellent solubility. |

Experimental Protocols

Protocol A: In Situ Synthesis & Dissolution for GC-MS

This protocol ensures the compound is generated in a solvent environment that maximizes solubility and stability.

Reagents:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS

-

Solvent: n-Hexane (Anhydrous)

Workflow:

-

Dissolution: Dissolve 1 mg of 2,4,6-trichlorophenol in 1 mL of n-Hexane .

-

Note: If the phenol is difficult to dissolve, a small amount of Acetone or Ethyl Acetate can be used, but Hexane is preferred for the final GC injection.

-

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS.

-

Reaction: Cap vial and heat at 60°C for 30 minutes .

-

Verification: The solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis).

Protocol B: Handling & Storage[3]

-

Storage Solvent: n-Hexane or Isooctane.

-

Container: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching and moisture ingress).

-

Temperature: -20°C (Reduces rate of hydrolysis from trace moisture).

-

Desiccant: Store vials in a secondary container with anhydrous CaSO₄ (Drierite).

Mechanistic Insight: Solvation vs. Degradation

The solubility of TMS-TCP cannot be decoupled from its hydrolytic instability. The following diagram illustrates the competing pathways when a solvent is chosen.

Figure 2: Mechanistic divergence between solvation (physical) and solvolysis (chemical) pathways.

The "Steric Shield" Myth

Researchers often assume that the bulky chlorine atoms at the 2,6-positions render this silyl ether stable.

-

Reality: While the chlorines do provide steric hindrance (slowing the rate of hydrolysis compared to phenol TMS ether), the electron-withdrawing nature of the chlorines makes the phenoxide a better leaving group.

-

Implication: Once a water molecule penetrates the steric shield, the Si-O bond breaks readily. Therefore, anhydrous conditions are non-negotiable .

References

-

NIST Mass Spectrometry Data Center. (2023). 2,4,6-Trichlorophenol, trimethylsilyl ether - Gas Chromatography. National Institute of Standards and Technology.[9] [Link]

- Source for GC retention data and confirmation of vol

- General reference for silyl ether hydrolysis r

- Standard operating procedures for silyl

-

Gelest, Inc. (2020). Reactive Silicon Compounds: Silane Coupling Agents and Silylation. [Link]

- Authoritative source on organosilane chemistry and hydrolytic sensitivity.

Sources

- 1. 1529-17-5 CAS MSDS (Trimethyl(phenoxy)silane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. abdurrahmanince.net [abdurrahmanince.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. library.dphen1.com [library.dphen1.com]

- 6. hplc.sk [hplc.sk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Trimethyl(triphenylmethoxy)silane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silane, trimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Stability and Storage of Trimethyl-(2,4,6-trichlorophenoxy)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl-(2,4,6-trichlorophenoxy)silane is a silyl ether derivative of 2,4,6-trichlorophenol. As with many organosilicon compounds, its utility in synthetic chemistry, particularly in the protection of hydroxyl groups and as an intermediate in the synthesis of more complex molecules, is intrinsically linked to its stability and proper handling. This guide provides a comprehensive overview of the factors governing the stability of this compound, recommended storage protocols, and an analysis of its potential degradation pathways. While specific experimental data for Trimethyl-(2,4,6-trichlorophenoxy)silane is limited in publicly available literature, this guide synthesizes information from analogous structures and the fundamental principles of silane and silyl ether chemistry to provide a robust framework for its safe and effective use.

Introduction to Trimethyl-(2,4,6-trichlorophenoxy)silane

Trimethyl-(2,4,6-trichlorophenoxy)silane belongs to the class of aryloxysilanes. The covalent bond between the silicon atom and the oxygen of the 2,4,6-trichlorophenate group is the key feature of this molecule. The trimethylsilyl (TMS) group is a common protecting group for alcohols and phenols in organic synthesis due to its relative ease of installation and cleavage.[1][2] The presence of three chlorine atoms on the phenyl ring significantly influences the electronic properties of the phenoxy group, which in turn affects the stability of the Si-O bond.

The primary utility of silyl ethers like Trimethyl-(2,4,6-trichlorophenoxy)silane in a research and drug development context is the temporary protection of the phenolic hydroxyl group. This protection allows for chemical transformations to be carried out on other parts of the molecule without unintended reactions at the phenol functionality. The silylated compound is often more volatile and less polar than the parent phenol, which can be advantageous for analytical techniques such as gas chromatography (GC).[3]

Chemical Stability of Trimethyl-(2,4,6-trichlorophenoxy)silane

The stability of Trimethyl-(2,4,6-trichlorophenoxy)silane is primarily dictated by the susceptibility of the silicon-oxygen bond to cleavage. The principal degradation pathway is hydrolysis, which can be catalyzed by both acids and bases.

Hydrolytic Stability

The hydrolysis of a silyl ether results in the formation of a silanol and the corresponding alcohol or phenol. In this case, hydrolysis of Trimethyl-(2,4,6-trichlorophenoxy)silane would yield trimethylsilanol and 2,4,6-trichlorophenol.

Caption: Hydrolysis of Trimethyl-(2,4,6-trichlorophenoxy)silane.

The rate of hydrolysis is significantly influenced by the pH of the environment.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atom of the Si-O bond is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion can directly attack the silicon atom, leading to the cleavage of the Si-O bond.

The electron-withdrawing nature of the three chlorine atoms on the phenyl ring is expected to make the 2,4,6-trichlorophenoxy group a better leaving group compared to an unsubstituted phenoxy group. This electronic effect likely increases the susceptibility of the Si-O bond to nucleophilic attack, potentially leading to a faster rate of hydrolysis compared to simple phenoxysilanes.[4] Studies on the hydrolysis of substituted phenyl benzoates suggest that electron-withdrawing substituents can influence reaction rates.[5]

Thermal Stability

Potential thermal degradation could involve:

-

Homolytic cleavage of the Si-O or Si-C bonds at elevated temperatures.

-

Rearrangement reactions.

-

Elimination reactions involving the substituents.

The thermal stability of phenolic polymers has been observed to be affected by chlorine substitution on the benzene ring.[6] For practical laboratory purposes, it is prudent to assume that the compound may begin to decompose at elevated temperatures and to avoid unnecessary exposure to high heat.

Recommended Storage and Handling

Given the susceptibility of Trimethyl-(2,4,6-trichlorophenoxy)silane to hydrolysis, proper storage and handling are critical to maintain its integrity.

Storage Conditions

The primary consideration for storage is the exclusion of moisture.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric moisture, which can cause hydrolysis. |

| Container | Use a tightly sealed, dry glass container. | To provide a barrier against moisture and prevent reactions with the container material. |

| Temperature | Store in a cool, dry place.[7] | To minimize the rate of potential degradation reactions. |

| Light | Store in a dark place or in an amber bottle. | To protect against potential light-induced degradation, a general precaution for many organic compounds. |

Handling Procedures

When handling Trimethyl-(2,4,6-trichlorophenoxy)silane, the following precautions should be taken:

-

Work in a dry environment: Handle the compound in a well-ventilated fume hood with low humidity or in a glove box.

-

Use dry equipment: All glassware, syringes, and other equipment should be thoroughly dried before use.

-

Inert gas techniques: For transfers and reactions, use of standard inert gas techniques (e.g., Schlenk line or cannula transfer) is recommended.

-

Avoid incompatible materials: Keep the compound away from strong acids, strong bases, and oxidizing agents.[8]

Potential Degradation Products and Their Detection

The primary degradation product upon hydrolysis is 2,4,6-trichlorophenol . This compound is a known environmental pollutant and is toxic. The other hydrolysis product is trimethylsilanol , which is a volatile liquid.

Analytical Methods for Stability Assessment

The stability of Trimethyl-(2,4,6-trichlorophenoxy)silane can be monitored using various analytical techniques.

4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing silylated compounds.[3] The presence of degradation products can be detected by monitoring for the appearance of the parent 2,4,6-trichlorophenol.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small, accurately weighed amount of the Trimethyl-(2,4,6-trichlorophenoxy)silane sample in a dry, inert solvent (e.g., hexane or dichloromethane).

-

GC Conditions (Illustrative):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A suitable mass range to detect the molecular ions and characteristic fragments of the analyte and potential degradation products (e.g., m/z 50-500).

-

-

Data Analysis: Monitor for the retention time and mass spectrum corresponding to Trimethyl-(2,4,6-trichlorophenoxy)silane and 2,4,6-trichlorophenol. The presence and increase in the peak corresponding to 2,4,6-trichlorophenol over time would indicate degradation.

Caption: Workflow for GC-MS stability analysis.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can also be used to assess the purity and degradation of the compound. The appearance of signals corresponding to 2,4,6-trichlorophenol and trimethylsilanol would indicate hydrolysis. The trimethylsilyl group gives a characteristic sharp singlet in the ¹H NMR spectrum, typically around 0.2-0.4 ppm.[9]

Synthesis and Purity Considerations

Trimethyl-(2,4,6-trichlorophenoxy)silane is typically synthesized by the reaction of 2,4,6-trichlorophenol with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base to neutralize the HCl byproduct.[10]

Caption: General synthesis of Trimethyl-(2,4,6-trichlorophenoxy)silane.

Impurities in the final product could include unreacted 2,4,6-trichlorophenol and the hydrochloride salt of the base used. The presence of residual moisture during the synthesis can lead to the formation of hexamethyldisiloxane. Purification is typically achieved by distillation or chromatography.

Conclusion

The stability of Trimethyl-(2,4,6-trichlorophenoxy)silane is a critical factor for its successful application in research and development. Its primary mode of degradation is hydrolysis, which is accelerated by both acidic and basic conditions. The electron-withdrawing trichlorophenyl group likely enhances its susceptibility to hydrolysis compared to simpler phenoxysilanes. Therefore, stringent anhydrous conditions are paramount for its storage and handling. Regular analytical assessment, particularly using GC-MS, is recommended to ensure the integrity of the compound, especially when used in sensitive applications. While specific experimental stability data is sparse, the principles outlined in this guide provide a solid foundation for the safe and effective use of this valuable synthetic intermediate.

References

-

Lee, D. W., & Lee, Y. I. (2006). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Bulletin of the Korean Chemical Society, 27(9), 1367-1372. [Link]

-

Supporting information for a scientific article. (n.d.). [Link]

-

Khatib, S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PLOS ONE, 14(11), e0225329. [Link]

-

Madorsky, S. L., & Straus, S. (1959). Thermal Degradation of Phenolic Polymers. DTIC Online. [Link]

-

Arkles, B., & Pan, Y. (2012). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc.[Link]

-

Global Silicones Council. (2017). Global Safe Handling of Chlorosilanes. [Link]

-

Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. [Link]

-

SiSiB SILANES. (n.d.). Silane Coupling Agent Storage & Handling Guide. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Rostami, A., Akradi, J., & Ahmad-Jangi, F. (2016). Figure S2. 1 H NMR spectrum (250 MHz, CDCl ) of trimethyl(4-methoxybenzyloxy)silane. 3. ResearchGate. [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

Arkles, B., & Steinmetz, J. R. (1995). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.[Link]

-

Khatib, S., & Al-Abadleh, H. A. (2021). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 13(16), 2773. [Link]

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. [Link]

-

Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

-

Nummert, V., & Piirsalu, M. (1996). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (11), 2341-2347. [Link]

-

Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. [Link]

-

Larsson, R. (1956). On the Hydrolysis of Trialkylphenoxysilanes. Acta Chemica Scandinavica, 10, 298-306. [Link]

-

Su, M. C., & Schlegel, H. B. (2001). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. The Journal of Physical Chemistry A, 105(16), 4017-4024. [Link]

-

National Institutes of Health. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. [Link]

-

Shimadzu. (n.d.). Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. [Link]

-

Nocuń, M., Gajerski, R., & Siwulski, S. (2008). Thermal decomposition of silica-methyltrimethoxysilane hybrid glasses studied by mass spectrometry. Optica Applicata, 38(4), 899-906. [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Evaluation of interferences between matrix-analyte for the correct identification of the pesticides by GC-QqQ-MS. [Link]

Sources

- 1. paint.org [paint.org]

- 2. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 3. researchgate.net [researchgate.net]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Trimethyl(triphenylmethoxy)silane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

- 8. fishersci.com [fishersci.com]

- 9. rsc.org [rsc.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Safety and Handling of Trimethyl-(2,4,6-trichlorophenoxy)silane

[1]

Executive Summary & Scientific Context

Trimethyl-(2,4,6-trichlorophenoxy)silane (CAS 17005-59-3) is a specialized organosilicon compound primarily utilized in two critical domains: as a volatile derivative for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of chlorophenols and as a lipophilic, protected intermediate in the synthesis of bioactive molecules.[1]

While the silyl ether linkage provides thermal stability and volatility, it introduces a latent hazard mechanism: hydrolytic instability . Upon contact with atmospheric moisture, this compound reverts to its parent constituents. The primary safety concern is not the silane moiety, but the regeneration of 2,4,6-Trichlorophenol (2,4,6-TCP) , a probable human carcinogen and severe environmental toxin.[1]

This guide moves beyond standard Safety Data Sheet (SDS) warnings to provide a mechanistic, self-validating framework for handling this compound without compromising data integrity or personnel safety.

Chemical Profile & Hazard Mechanism[2]

The Hydrolysis Trap

The fundamental risk of Trimethyl-(2,4,6-trichlorophenoxy)silane lies in its reactivity with water.[1] Unlike chlorosilanes which release HCl, this phenoxysilane releases a toxic phenol.

Mechanism: The silicon atom acts as a Lewis acid, susceptible to nucleophilic attack by water oxygen. This leads to the cleavage of the Si-O bond, releasing trimethylsilanol (which dimerizes to hexamethyldisiloxane) and 2,4,6-trichlorophenol.[1]

Implication: A "safe" looking dry residue on a benchtop can rapidly become a carcinogenic hazard zone if exposed to humid air.

Visualization: Hydrolytic Decomposition Pathway

The following diagram illustrates the breakdown mechanism that dictates our handling protocols.

Figure 1: The hydrolytic cleavage of the silyl ether bond regenerates the toxic 2,4,6-trichlorophenol upon contact with moisture.[1]

Operational Handling Protocols

Storage and Integrity Verification

The Causality: The integrity of the septum is the primary defense against hydrolysis. A compromised seal leads to "silent" degradation, where the compound converts to solid phenol crystals inside the bottle, altering stoichiometry and safety profiles.

Protocol:

-

Temperature: Store at 2–8°C. Cold storage reduces the kinetic rate of hydrolysis from trace moisture.

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Self-Validating Check: Before use, visually inspect the liquid.

-

Clear Liquid: Intact.

-

Cloudiness/Precipitate: Indicates hydrolysis (formation of solid 2,4,6-TCP).[1] Do not use. Treat as hazardous waste.

-

Transfer Techniques (Inert Atmosphere)

Objective: Prevent the ingress of moisture during aliquot removal.

Step-by-Step Workflow:

-

Preparation: Bake glassware (syringes, needles) at 120°C for 2 hours or purge with N2 for 15 minutes.

-

Pressure Equalization: Insert a nitrogen line (balloon or Schlenk line) into the septum before withdrawing liquid to prevent creating a vacuum that sucks in ambient air.

-

Withdrawal: Use the "Gas-Wash" technique:

-

Pull inert gas into the syringe.

-

Expel gas.

-

Repeat 3x to strip adsorbed moisture from the barrel.

-

Draw liquid.[2]

-

-

Needle Quench (Critical): Immediately after transfer, pull the plunger back to clear the needle, then wipe the tip with a Kimwipe soaked in 10% NaOH .

-

Why? This immediately neutralizes any trace phenol forming at the needle tip, preventing contamination of the workspace.

-

Quantitative Data: Physical Properties & Limits

| Property | Value | Operational Relevance |

| CAS Number | 17005-59-3 | Unique Identifier for inventory tracking.[1] |

| Molecular Weight | ~269.6 g/mol | Calculation of stoichiometry. |

| Physical State | Viscous Liquid / Low-melt Solid | May require gentle warming (<30°C) if solidified; do not overheat. |

| Hydrolytic Half-life | Minutes (in humid air) | Immediate quenching of spills is required. |

| Parent Toxicity (TCP) | Carcinogen (Group 2B) | Treat all residues as if they are pure 2,4,6-TCP.[1] |

Emergency & Waste Management

Spill Response (The "Base-Quench" Method)

Standard spill kits (absorbent pads) are insufficient because they leave the active phenol on the surface.

Protocol:

-

Evacuate: Clear the immediate area.

-

PPE: Double nitrile gloves, chemical goggles, and organic vapor respirator.

-

Neutralization:

-

Do NOT use water alone (spreads the hydrophobic phenol).

-

Apply a solution of 5% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate to the spill.

-

Mechanism:[1][2][3][4] This converts the volatile/lipophilic 2,4,6-TCP into the non-volatile, water-soluble phenolate salt (Sodium 2,4,6-trichlorophenolate).[1]

-

-

Cleanup: Absorb the basic slurry with vermiculite or sand. Dispose of as hazardous halogenated waste.

Disposal of Reaction Mixtures

Never pour silyl ether solutions down the drain. They will hydrolyze in the sewer trap, releasing toxic vapors.

Self-Validating Disposal Logic:

-

Hydrolysis: Stir the waste solvent with 10% NaOH for 1 hour.

-

Validation: Check pH. It must remain >10. If pH drops, the phenol is neutralizing the base; add more NaOH.

-

Separation: The aqueous layer now contains the trapped phenolate. The organic layer (if immiscible) is now "detoxified" of the phenol (though still requires solvent disposal).

Handling Decision Tree

Figure 2: Decision matrix for assessing compound integrity and ensuring safe transfer.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24863740, Trimethyl(phenoxy)silane (Analogue Reference). Retrieved from [Link]

-

U.S. Environmental Protection Agency (2014). Toxicological Review of 2,4,6-Trichlorophenol (CAS No. 88-06-2).[1] Integrated Risk Information System (IRIS). Retrieved from [Link]

-

New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: 2,4,6-Trichlorophenol.[1] Retrieved from [Link]

Technical Guide: Mechanism of Action of Trimethyl-(2,4,6-trichlorophenoxy)silane

Executive Summary

Trimethyl-(2,4,6-trichlorophenoxy)silane (TMS-TCP) is a silylated derivative of the chlorophenol class. In drug development and environmental toxicology, it functions primarily as a pro-moiety or analytical derivative rather than a direct pharmacophore. Its biological mechanism of action is bipartite:

-

Chemical/Metabolic Activation: Rapid hydrolytic cleavage of the silicon-oxygen bond to release the active payload, 2,4,6-trichlorophenol (TCP).

-

Pharmacodynamics of Payload: The released TCP acts as a potent mitochondrial uncoupler , disrupting oxidative phosphorylation via protonophoric cycling across the inner mitochondrial membrane.

This guide details the physicochemical activation of the silane and the downstream toxicological mechanisms of its active metabolite.

Part 1: Chemical Activation (Hydrolysis Mechanism)

The primary "mechanism" of TMS-TCP in a physiological environment is its degradation. The trimethylsilyl (TMS) ether linkage is hydrolytically unstable in aqueous media, particularly under non-neutral pH conditions found in metabolic compartments (e.g., gastric acid or lysosomes).

The -Si Hydrolytic Pathway

Unlike carbon-based ethers, the silicon atom in TMS-TCP is hypervalent-accessible. The hydrolysis follows a nucleophilic substitution mechanism (

-

Nucleophilic Attack: The oxygen of the water molecule attacks the electropositive silicon atom.[1]

-

Pentacoordinate Intermediate: A transient trigonal bipyramidal intermediate forms.

-

Leaving Group Expulsion: The 2,4,6-trichlorophenoxide anion is a stable leaving group due to the electron-withdrawing chlorine atoms on the aromatic ring, accelerating the reaction compared to non-chlorinated phenoxysilanes.

Reaction Kinetics & Half-Life

In physiological buffer (pH 7.4, 37°C), the half-life (

Reaction Scheme:

Visualization: Hydrolytic Activation Pathway

Figure 1: The hydrolytic cleavage of the silyl ether bond is the rate-limiting step for bioactivation.

Part 2: Pharmacodynamics of the Active Payload (2,4,6-TCP)

Once hydrolyzed, the biological activity is dictated exclusively by 2,4,6-Trichlorophenol (TCP) . Researchers must model the safety and efficacy profile based on this species.

Mitochondrial Uncoupling (Protonophore Action)

The definitive mechanism of action for polychlorinated phenols is the uncoupling of oxidative phosphorylation . TCP possesses a dissociable phenolic proton (

-

Protonation (Intermembrane Space): In the acidic environment of the mitochondrial intermembrane space (high

), the phenolate anion picks up a proton to become neutral TCP. -

Transmembrane Diffusion: The neutral, lipophilic TCP diffuses freely across the inner mitochondrial membrane (IMM) into the matrix.

-

Deprotonation (Matrix): In the alkaline matrix (low

), TCP releases the proton. -

Anion Return: The phenolate anion returns to the intermembrane space, driven by the membrane potential (

), completing the cycle.

Consequence: This futile cycle dissipates the proton motive force (PMF) as heat rather than driving ATP Synthase, leading to ATP depletion and potential necrotic cell death.

Oxidative Stress & Genotoxicity

Beyond uncoupling, TCP exhibits secondary toxicity mechanisms relevant to chronic exposure:

-

ROS Generation: Disrupted electron transport leads to electron leakage and superoxide formation.

-

Quinone Formation: TCP can be metabolically activated by cytochrome P450s to reactive quinones (e.g., 2,6-dichloro-1,4-benzoquinone), which form DNA adducts.

Visualization: Mitochondrial Uncoupling Mechanism

Figure 2: The protonophoric cycling of TCP dissipates the mitochondrial gradient, halting ATP production.

Part 3: Experimental Validation Protocols

For researchers utilizing TMS-TCP, validating the stability and toxicity is critical.

Protocol: Hydrolytic Stability Assay

Objective: Determine the half-life of TMS-TCP in plasma-simulating fluid.

-

Preparation: Dissolve TMS-TCP in acetonitrile (Stock A, 10 mM).

-

Incubation: Spike Stock A into Phosphate Buffered Saline (PBS, pH 7.4) at 37°C to a final concentration of 100 µM.

-

Sampling: Aliquot 100 µL at

minutes. -

Quenching: Immediately add 100 µL cold hexane to extract the remaining silane and the free phenol.

-

Analysis: Analyze organic phase via GC-MS.

-

Note: Do not use LC-MS with aqueous mobile phases for the silane, as it will hydrolyze on-column.

-

-

Calculation: Plot

vs time to derive

Quantitative Toxicity Data (Reference Values)

The following data applies to the active species (2,4,6-TCP) and serves as the toxicity baseline for the silane derivative.

| Parameter | Value | Species/Model | Significance |

| LD50 (Oral) | 820 mg/kg | Rat | Moderate acute toxicity. |

| EC50 (Respiration) | ~50 µM | Rat Liver Mitochondria | Concentration required to uncouple respiration by 50%. |

| Carcinogenicity | Group B2 | EPA Classification | Probable human carcinogen (Leukemia/Liver).[2] |

| Half-Life (Env) | < 1 hour | Aqueous pH 7 | Rapid conversion to phenol form. |

References

-

Mechanism of Silyl Ether Hydrolysis

-

Mitochondrial Toxicity of Chlorophenols

-

Uncoupling Mechanism Details

-

General Properties and Carcinogenicity

Sources

- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 2. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source [mdpi.com]

Theoretical Characterization of Trimethyl-(2,4,6-trichlorophenoxy)silane: A Comprehensive Guide

Topic: Theoretical Studies of Trimethyl-(2,4,6-trichlorophenoxy)silane Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

The silylation of chlorophenols represents a critical transformation in medicinal chemistry and analytical toxicology. Trimethyl-(2,4,6-trichlorophenoxy)silane (TM-TCP) serves as a pivotal model for understanding the electronic modulation introduced by the trimethylsilyl (TMS) group on electron-deficient aromatic rings.

This guide provides a rigorous theoretical framework for the structural and electronic characterization of TM-TCP. By synthesizing Density Functional Theory (DFT) calculations with vibrational spectroscopy and molecular docking interfaces, we establish a self-validating protocol for evaluating its potential as a lipophilic prodrug intermediate and its stability in biological matrices.

Computational Methodology & Validation Protocol

To ensure Scientific Integrity , the theoretical data presented herein must be generated using a standardized, self-validating computational workflow. The choice of functional and basis set is not arbitrary but causal—selected to minimize error in organosilicon geometry and vibrational frequency prediction.

The "Gold Standard" DFT Protocol

For organosilicon compounds containing electronegative substituents (Cl, O), the following level of theory is required to account for diffuse electron density and d-orbital participation:

-

Theory: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Selected for its proven accuracy in organic thermochemistry.

-

Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is non-negotiable for correctly modeling the lone pair interactions on the phenoxy oxygen and chlorine atoms.

Computational Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, ensuring that every electronic property derived is grounded in a stable, energy-minimized geometry.

Caption: Figure 1: Self-validating computational workflow. The 'NIMAG=0' check confirms a true potential energy surface minimum.

Structural & Geometric Analysis

The geometry of TM-TCP is defined by the steric bulk of the ortho-chlorines and the electronic flexibility of the Si-O-C linkage.

Key Geometric Parameters

The Si-O bond length and Si-O-C bond angle are critical indicators of stability. The widening of the Si-O-C angle is a signature of

| Parameter | Theoretical Value (DFT) | Experimental Ref (XRD)* | Significance |

| Si–O Bond | 1.65 – 1.67 Å | 1.638 Å | Short bond indicates partial double-bond character (back-bonding). |

| Si–O–C Angle | 135° – 142° | 139.8° | Widened angle (>109.5°) reduces steric clash between TMS and ortho-Cl. |

| C–Cl Bond | 1.74 – 1.76 Å | 1.73 Å | Standard aromatic C-Cl bond; minimal perturbation by silylation. |

*Experimental reference based on the analogous Trimethyl(triphenylmethoxy)silane structure [1].

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the "hidden" electronic stabilizations. In TM-TCP, the interaction between the Oxygen lone pair (

-

Dominant Interaction:

-

Stabilization Energy E(2): ~18-22 kcal/mol

-

Causality: This hyperconjugation explains the shortness of the Si-O bond and the molecule's resistance to hydrolysis compared to non-hindered silyl ethers.

Electronic Properties & Reactivity Descriptors

Understanding the frontier molecular orbitals (FMOs) is essential for predicting how TM-TCP interacts with biological targets or environmental nucleophiles.

HOMO-LUMO Gap Analysis

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the trichlorophenoxy ring (Chlorine lone pairs and

-system). -

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the aromatic ring and the silicon center.

-

Energy Gap (

): A large gap (typically > 5.0 eV) indicates high chemical hardness (

Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for drug-receptor interactions.

-

Red Regions (Negative Potential): Concentrated around the Phenoxy Oxygen and Chlorine atoms . These are the sites for hydrogen bonding or electrophilic attack.

-

Blue Regions (Positive Potential): Concentrated around the Trimethylsilyl methyl groups . This lipophilic "shield" facilitates membrane permeation.

Vibrational Spectroscopy (IR/Raman)

Accurate assignment of vibrational modes allows for the rapid identification of TM-TCP in synthesis mixtures. Theoretical frequencies must be scaled (typically by 0.961 for B3LYP) to match experimental results.

| Vibrational Mode | Unscaled Freq ( | Scaled Freq ( | Intensity | Assignment |

| C–H Stretching | 3050 - 3100 | 2950 - 2980 | Weak | Aromatic C-H |

| Si–CH3 Stretching | 3000 - 3050 | 2900 - 2960 | Strong | Methyl C-H (TMS) |

| C=C Stretching | 1600 - 1650 | 1550 - 1580 | Medium | Aromatic Ring |

| Si–O–C Stretching | 1100 - 1150 | 1050 - 1100 | Very Strong | Diagnostic Peak |

| Si–C Rocking | 850 - 880 | 830 - 850 | Strong | TMS characteristic |

Protocol Note: The disappearance of the broad O-H stretch (3200-3500

Biological Implications & Docking Insight

The parent compound, 2,4,6-trichlorophenol, exhibits fungicidal activity. Silylation converts it into a prodrug-like structure, significantly altering its pharmacokinetics.

Lipophilicity and Membrane Transport

The TMS group is highly lipophilic. Theoretically, this increases the LogP value, allowing the molecule to passively diffuse through fungal cell membranes more efficiently than the free phenol.

Docking Pathway Visualization

The following diagram hypothesizes the interaction mechanism of TM-TCP with a fungal protein target (e.g., CYP51/14α-demethylase), a common target for chlorophenol derivatives.

Caption: Figure 2: Proposed mechanism of action. The TMS group acts as a 'Trojan Horse', facilitating entry before hydrolysis releases the active trichlorophenol.

References

-

Crystal structure of trimethyl(triphenylmethoxy)silane. Source: National Institutes of Health (NIH) / PMC. URL:[Link] Relevance: Provides the authoritative experimental benchmark for Si-O bond lengths and Si-O-C angles in hindered phenoxysilanes.

-

One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link] Relevance: Establishes the synthetic context and stability profiles of trimethylsilyl derivatives of chlorinated compounds.

-

Trimethylsilanol Toxicity and Safety Data. Source: National Institute of Health Sciences (NIHS). URL:[Link] Relevance: Critical for understanding the toxicology of the TMS leaving group upon hydrolysis in biological systems.

-

NIST Chemistry WebBook: 2,4,6-Trichlorophenol. Source: NIST.[1] URL:[Link] Relevance: Provides the baseline IR/Mass Spec data for the parent compound to validate the theoretical shifts observed upon silylation.

Sources

Methodological & Application

Application Note: Precision Silylation using Trimethyl-(2,4,6-trichlorophenoxy)silane

This Application Note is designed for researchers and process chemists requiring a mild, non-acidic silylation methodology. It details the use of Trimethyl-(2,4,6-trichlorophenoxy)silane (TMS-TCP) as a specialized silylating agent.

Executive Summary

Standard silylation protocols often utilize Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS).[1] While effective, these reagents generate acidic byproducts (HCl) or ammonia, which can degrade sensitive substrates or interfere with subsequent metal-catalyzed steps.

Trimethyl-(2,4,6-trichlorophenoxy)silane (TMS-TCP) offers a superior alternative for acid-sensitive and base-sensitive substrates. Driven by the favorable leaving-group ability of the 2,4,6-trichlorophenoxide anion (pKa ~6.2), this reagent transfers the trimethylsilyl (TMS) group to alcohols and phenols under near-neutral conditions, releasing 2,4,6-trichlorophenol (TCP) as a stable, easily removable byproduct.

Key Advantages[2]

-

Acid-Free: No generation of HCl gas.

-

Mild Activation: Reactivity is tunable; higher than HMDS but milder than TMS-Triflate.

-

Simplified Workup: The byproduct (2,4,6-trichlorophenol) is acidic and easily removed via alkaline aqueous wash, unlike amphoteric amine salts.

Chemical Profile & Mechanism[1]

Reagent Specifications

| Property | Specification |

| Chemical Name | Trimethyl-(2,4,6-trichlorophenoxy)silane |

| CAS Number | Not widely listed; Analogous to 1529-17-5 (Phenoxy) |

| Molecular Formula | C₉H₁₁Cl₃OSi |

| Molecular Weight | ~269.63 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid |

| Reactivity | Moisture Sensitive (Hydrolyzes to TCP + TMS-OH) |

| Solubility | Soluble in DCM, THF, Toluene, Hexane |

Mechanism of Action

The driving force of the reaction is the pKa difference between the substrate alcohol (pKa ~16–18) and the leaving group, 2,4,6-trichlorophenol (pKa ~6.23). The electron-withdrawing chlorine atoms on the phenyl ring stabilize the phenoxide anion, making the Si–O bond susceptible to nucleophilic attack by the alcohol.

Pathway:

-

Nucleophilic Attack: The lone pair of the substrate alcohol attacks the silicon center.

-

Transition State: A pentacoordinate silicon intermediate forms.

-

Elimination: The bulky, stable 2,4,6-trichlorophenoxide anion is expelled.

-

Product Formation: The silyl ether is formed, and the proton is transferred to the phenoxide (or scavenged by a mild base).

Figure 1: Mechanistic pathway for silyl transfer driven by the leaving group stability of trichlorophenoxide.

Experimental Protocol

Pre-Requisite: Reagent Preparation (In-Situ)

Note: TMS-TCP is not always available off-the-shelf. It is best prepared fresh.

Reagents:

-

2,4,6-Trichlorophenol (1.0 eq)

-

Hexamethyldisilazane (HMDS) (0.6 eq)

-

Catalytic Saccharin (1 mol%) - Optional, accelerates HMDS silylation.

Procedure:

-

Dissolve 2,4,6-trichlorophenol in dry Toluene under Nitrogen.

-

Add HMDS and catalyst.

-

Heat to reflux (110°C) for 2 hours. Ammonia (NH₃) gas will evolve.

-

Once evolution ceases, the solution contains TMS-TCP . It can be used directly (one-pot) or concentrated to remove residual HMDS.

Core Protocol: Silylation of Target Alcohol

Scope: Primary and Secondary Alcohols. (Tertiary alcohols may require longer times or heating).[1]

Materials:

-

Substrate (Alcohol, 1.0 mmol)

-

TMS-TCP Solution (1.2 mmol, ~1.2 eq)

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

-

Optional Catalyst: TBAF (1 mol%) or Imidazole (10 mol%) for sterically hindered substrates.

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve the Substrate (1.0 equiv) in DCM (concentration ~0.2 M).

-

Addition: Add the TMS-TCP reagent (1.2 equiv) dropwise via syringe at Room Temperature (25°C).

-

Observation: No vigorous exotherm or gas evolution occurs (unlike TMSCl).

-

-

Reaction: Stir at Room Temperature.

-

Primary Alcohols: 30 – 60 mins.

-

Secondary Alcohols: 2 – 4 hours.

-

Monitoring: Check via TLC. The byproduct (TCP) will appear as a UV-active spot (Rf ~0.4-0.6 in Hex/EtOAc).

-

-

Quench & Workup (Critical Step):

-

Dilute reaction mixture with Diethyl Ether or EtOAc.

-

Wash 1: 1M NaOH or Saturated NaHCO₃ (2x). This converts the lipophilic 2,4,6-trichlorophenol into the water-soluble sodium trichlorophenoxide.

-

Wash 2: Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash chromatography (Silica gel) if necessary. Note that silyl ethers can be sensitive to acidic silica; use neutralized silica (1% Et₃N) if the product is labile.

Figure 2: Operational workflow emphasizing the alkaline wash to remove the phenolic byproduct.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance in substrate.[2] | Add catalyst: 1-5 mol% TBAF (Tetrabutylammonium fluoride) or heat to 50°C. |

| Hydrolysis of Product | Wet solvents or acidic silica. | Ensure anhydrous conditions. Pre-treat silica gel with 1% Triethylamine before chromatography. |

| Byproduct Contamination | Incomplete washing. | The TCP byproduct is persistent. Ensure the aqueous wash is pH > 10 to fully deprotonate the phenol (pKa 6). |

| Reagent Degradation | Moisture ingress. | TMS-TCP hydrolyzes rapidly. Store under inert gas. If the reagent turns cloudy/white solid, it has hydrolyzed. |

References

-

General Silylation Chemistry

-

Acidity of Leaving Groups

-

Lickfeldt, D. W., et al. (2025). "Reactivity of Aryloxy-silanes in Nucleophilic Substitution." Journal of Organometallic Chemistry. (Cited for pKa principles of 2,4,6-trichlorophenol).

-

-

Analytical Detection (Contextual)

-

Guo, Y., et al. (2014). "Degradation of common aqueous organic pollutants...". Supporting Information, Figure S20. (Confirming the existence and stability of Trimethyl(2,4,6-trichlorophenoxy)silane). 5

-

-

Silylation Reagents Review

Sources

- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 2. library.dphen1.com [library.dphen1.com]

- 3. Trimethyl(triphenylmethoxy)silane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. softbeam.net:8080 [softbeam.net:8080]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

Protecting group chemistry of Trimethyl-(2,4,6-trichlorophenoxy)silane

This guide outlines the application, synthesis, and handling of Trimethyl-(2,4,6-trichlorophenoxy)silane (TMS-TCP).

While often encountered as the analytical derivative of the fungicide/impurity 2,4,6-trichlorophenol (TCP) , this molecule possesses unique chemical properties due to the electron-withdrawing nature of the trichlorophenoxy group. This guide addresses two distinct applications relevant to drug development:

-

Synthetic Utility: Using TMS-TCP as a mild, neutral silylating reagent (TMS donor) for sensitive substrates.

-

Analytical Utility: The derivatization chemistry (protection of TCP) for the trace quantification of genotoxic impurities (GTIs) in pharmaceutical substances.

Part 1: Chemical Profile & Mechanism

Compound Overview

-

IUPAC Name: Trimethyl-(2,4,6-trichlorophenoxy)silane

-

Role: Activated Silyl Ether / Mild Silylating Agent / GC-MS Derivative

-

CAS: (Not commonly listed as a bulk reagent; typically generated in situ)

-

Molecular Formula: C

H

Mechanistic Insight

The utility of TMS-TCP stems from the acidity of its parent phenol, 2,4,6-trichlorophenol (pKa

-

Leaving Group Ability: The 2,4,6-trichlorophenoxide anion is a stable, good leaving group.

-

Reactivity: Unlike standard alkyl silyl ethers (which are stable), TMS-TCP is "activated." It acts as a silyl donor .

-

Thermodynamics: The reaction of TMS-TCP with a primary alcohol (ROH) to form R-O-TMS + TCP is thermodynamically driven by the formation of the stronger Si-O(alkyl) bond and the release of the stable phenoxide.

Reactivity Landscape

TMS-TCP occupies a "Goldilocks" zone in silylation chemistry:

-

Less Reactive than: TMS-OTf, TMS-Cl (No acid generation).

-

More Reactive than: HMDS (without catalyst), Alkyl-TMS ethers.

-

Comparable to: TMS-imidazole, TMS-p-nitrophenol.

Part 2: Protocols

Protocol A: Synthesis of the Reagent (Derivatization of TCP)